2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound that features a benzothiazole moiety and a spirocyclic structure. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3One common method involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring . The spirocyclic structure can be introduced through a series of nucleophilic substitution reactions, often using spirocyclic amines and appropriate electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles like halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antitumor effects . The spirocyclic structure can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and applications in energy harvesting.
6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity through p53 activation.
Uniqueness
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone stands out due to its unique combination of a benzothiazole moiety and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzothiazole moiety , which is often associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Molecular Formula | C16H20N2O3S2 |
Molecular Weight | 452.35 g/mol |
CAS Number | 1396808-54-0 |
Anticancer Activity
Research has shown that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For example, studies on related benzothiazole derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including HepG2 (human liver cancer), A549 (lung cancer), and SW620 (colon cancer) cells.
In particular, compound 7e , a derivative closely related to our target compound, exhibited potent anticancer activity with IC50 values as low as 1.2 nM against SKRB-3 cells and 48 nM against HepG2 cells . The mechanism of action appears to involve apoptosis induction in cancer cells, highlighting the potential of benzothiazole derivatives as effective anticancer agents.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Benzothiazole derivatives have been reported to possess activity against various bacterial strains, including Gram-negative bacteria like Pseudomonas aeruginosa. Compounds similar to our target have shown promising results as quorum sensing inhibitors without affecting bacterial growth directly .
The precise mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various signaling pathways.
- Quorum Sensing Modulation : In microbial contexts, it may interfere with bacterial communication systems critical for virulence and biofilm formation.
Case Studies and Experimental Findings
Several studies have explored the biological activities associated with benzothiazole derivatives:
-
Anticancer Studies :
- A series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines with significant findings indicating that certain derivatives could inhibit tumor growth effectively .
- Flow cytometry analyses revealed that specific compounds could induce apoptosis in HepG2 cells at varying concentrations .
- Antimicrobial Studies :
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-16(2)21-10-17(11-22-16)8-19(9-17)14(20)7-23-15-18-12-5-3-4-6-13(12)24-15/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMUTUPJDYKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSC3=NC4=CC=CC=C4S3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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